molecular formula C8H8Cl2O B1456535 2,3-Dichloro-4-methylbenzyl alcohol CAS No. 1803779-26-1

2,3-Dichloro-4-methylbenzyl alcohol

Cat. No.: B1456535
CAS No.: 1803779-26-1
M. Wt: 191.05 g/mol
InChI Key: OBVAURMTAUVSNJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzyl (B1604629) Alcohol Chemistry

Halogenated benzyl alcohols are a class of compounds that have garnered considerable interest in synthetic organic chemistry. The introduction of halogen atoms onto the benzyl alcohol framework can alter the compound's physical, chemical, and biological properties. For instance, halogenation can impact the acidity of the hydroxyl proton and the reactivity of the benzylic position.

Research into halogenated benzyl alcohols often focuses on their synthesis and utility as precursors for other valuable chemicals. A common synthetic route to these alcohols is the reduction of the corresponding halogenated benzaldehydes. Methods for preparing halogen-substituted benzyl alcohols from halogen-substituted benzoic acids have also been developed, aiming for high-purity products and scalable production.

The presence of halogens can also introduce specific conformational preferences. For example, in ortho-halogenated benzyl alcohols, an intramolecular interaction between the hydroxyl group and the halogen atom can occur, influencing the molecule's three-dimensional shape. guidechem.com

Historical Perspectives on Benzyl Alcohol Derivatives in Synthetic Chemistry

The history of benzyl alcohol and its derivatives is closely linked to the advancements in the coal tar and dye industries of the 19th century. The synthesis of benzyl chloride by chlorination of toluene (B28343) was a pivotal development, which in turn led to methods for its hydrolysis to produce benzyl alcohol. Early in the 20th century, the primary use for benzyl alcohol was as a solvent for dyes, with production concentrated in Europe.

Over time, the applications of benzyl alcohol derivatives expanded significantly. They became crucial in the fragrance and flavor industries and as key components in the synthesis of a vast array of compounds, including pharmaceuticals, resins, and perfumes. sigmaaldrich.com The development of processes like the Cannizzaro reaction, where benzaldehyde (B42025) disproportionates into benzyl alcohol and a benzoate (B1203000) salt, further contributed to the availability and study of these compounds.

Current Research Significance and Challenges Pertaining to 2,3-Dichloro-4-methylbenzyl alcohol

The current research significance of this compound is primarily inferred from its potential as a synthetic intermediate. Compounds with similar structures, such as other dichlorobenzyl alcohols and methylbenzyl alcohols, are known to be precursors in the synthesis of biologically active molecules. For example, derivatives of benzyl alcohol are used in the development of pharmaceuticals and agrochemicals. guidechem.com The specific substitution pattern of this compound could lead to novel compounds with unique properties.

A likely synthetic pathway to this compound is the reduction of its corresponding aldehyde, 2,3-dichloro-4-methylbenzaldehyde (B2539827). The reduction of benzaldehydes to benzyl alcohols is a fundamental and widely used transformation in organic synthesis, often accomplished with reducing agents like sodium borohydride (B1222165). nist.gov

The primary challenge concerning this compound is the limited amount of specific research and data available for this particular isomer. While general principles of halogenated benzyl alcohol chemistry apply, the unique electronic and steric effects of its 2,3-dichloro-4-methyl substitution pattern are not well-documented in academic literature. This lack of specific studies hinders a full understanding of its reactivity and potential applications, presenting an opportunity for future research to explore its synthetic utility and characterize its properties in detail.

Chemical and Physical Data

Below are interactive tables detailing the properties of this compound and related compounds for comparison.

Table 1: Properties of this compound

PropertyValue
CAS Number 1803779-26-1 guidechem.com
Molecular Formula C₈H₈Cl₂O guidechem.com
Molecular Weight 191.05 g/mol guidechem.com
IUPAC Name (2,3-Dichloro-4-methylphenyl)methanol guidechem.com

Table 2: Properties of Related Benzyl Alcohol Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzyl alcohol100-51-6C₇H₈O122.16
4-Methylbenzyl alcohol589-18-4 nih.govC₈H₁₀O nih.gov122.16 nih.gov
2,4-Dichlorobenzyl alcohol1777-82-8C₇H₆Cl₂O177.03
2,3-Dichlorobenzaldehyde6334-18-5 chemicalbook.comC₇H₄Cl₂O175.02
2,3-Dichloro-4-methylbenzaldehyde170879-71-7 nih.govC₈H₆Cl₂O nih.gov189.04 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichloro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVAURMTAUVSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2,3 Dichloro 4 Methylbenzyl Alcohol

Established Synthetic Routes for 2,3-Dichloro-4-methylbenzyl alcohol

The synthesis of this compound can be accomplished through several established routes, which can be broadly categorized into direct approaches from immediate precursors and multi-step convergent syntheses from simpler aromatic building blocks.

Direct Synthesis Approaches

Direct synthesis primarily involves the reduction of a carbonyl group at the benzylic position of a similarly substituted benzene (B151609) ring. The most common precursor for this method is 2,3-dichloro-4-methylbenzaldehyde (B2539827). This aldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents.

A widely used method for this transformation is the reduction with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. chemicalbook.com This approach is favored for its mild conditions and high yields. chemicalbook.com Alternative methods include the catalytic hydrogenation of the benzaldehyde (B42025), for instance, using hydrogen gas over a Raney nickel catalyst. google.com

For precursors at a higher oxidation state, such as 2,3-dichloro-4-methylbenzoic acid or its esters, stronger reducing agents are required. Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective for converting carboxylic acids and esters into primary alcohols. google.comprepchem.com

Multi-step Convergent Syntheses

Multi-step syntheses build the target molecule from less complex starting materials. A notable pathway begins with a suitable dichlorinated toluene (B28343) derivative, such as 2,3-dichloro-4-methylbenzyl chloride. The conversion of this benzyl (B1604629) halide to the alcohol represents the final key step.

A robust two-stage process, demonstrated for the synthesis of analogous compounds like 2,4-dichlorobenzyl alcohol, involves an initial reaction with a salt of an organic acid, followed by hydrolysis. google.com Specifically, the benzyl chloride is reacted with an aqueous solution of a water-soluble acetate (B1210297) salt in the presence of a phase transfer catalyst to form the benzyl acetate intermediate. google.com This ester is then hydrolyzed using a strong base, such as sodium hydroxide, to yield the final this compound. google.com This method is known for producing high-purity products in high yields. google.com

Precursor Compounds and Starting Materials for this compound Synthesis

The selection of precursors is critical and is guided by the chosen synthetic route. The most logical precursors are those that already contain the complete carbon skeleton and require only functional group interconversion.

Investigation of Substituted Benzaldehydes as Precursors

The most direct precursor to this compound is 2,3-dichloro-4-methylbenzaldehyde. The synthesis of the target alcohol is then a straightforward reduction reaction. Various reduction protocols can be applied to achieve this conversion.

Table 1: Reduction Methods for Converting Substituted Benzaldehydes to Benzyl Alcohols

Precursor Reagent/Catalyst Solvent General Conditions Reference
Substituted Benzaldehyde Sodium Borohydride (NaBH₄) Methanol Stirred at room temperature chemicalbook.com
Substituted Benzaldehyde Hydrogen (H₂) / Raney Nickel Tetrahydrofuran Catalytic hydrogenation google.com
Substituted Benzoic Acid Halide Sodium Borohydride (NaBH₄) - Reduction google.com
Substituted Benzoic Acid/Ester Lithium Aluminum Hydride (LiAlH₄) - Reduction google.com

The synthesis of the aldehyde precursor itself can be accomplished through various means, including modern one-pot procedures from Weinreb amides which utilize palladium catalysis for cross-coupling. rug.nl

Role of Methylated and Dichlorinated Aromatic Intermediates

Syntheses can commence from more fundamental methylated and dichlorinated aromatic compounds, such as 1,2-dichloro-3-methylbenzene. The primary challenge in such routes is the introduction of the hydroxymethyl (-CH₂OH) functionality onto the aromatic ring at the correct position.

One major strategy involves the formylation of the aromatic ring to produce the key benzaldehyde intermediate, which is then reduced. The Gattermann-Koch reaction or related methods, which use carbon monoxide in the presence of a catalyst system, can be employed. google.com Modern variations may use ionic liquids as the reaction medium. google.com

An alternative strategy is the chloromethylation of the dichlorotoluene ring to yield 2,3-dichloro-4-methylbenzyl chloride. This intermediate is then hydrolyzed to the desired alcohol, as described in section 2.1.2. google.com

Catalytic Systems for the Synthesis of this compound and Analogues

Hydrogenation Catalysts : Metal catalysts are essential for the reduction of benzaldehydes via hydrogenation. Raney nickel is a classic example used for this purpose. google.com

Phase Transfer Catalysts : In the hydrolysis of benzyl chloride intermediates, phase transfer catalysts are crucial. Compounds like tetrabutylammonium (B224687) hydrogen sulphate facilitate the reaction between the organic-soluble benzyl chloride and the aqueous acetate salt solution by transporting the acetate anion into the organic phase. google.com

Formylation Catalysts : The introduction of an aldehyde group onto the aromatic ring via carbonylation can be catalyzed by systems involving ionic liquids combined with a cocatalyst. google.com

Palladium Catalysis : In more advanced syntheses of aldehyde precursors, palladium catalysts are used to facilitate cross-coupling reactions, for example, in the formation of substituted benzaldehydes from Weinreb amides. rug.nl

Table 2: Catalytic Systems in the Synthesis of this compound and Precursors

Catalyst Type Example Catalyst Reaction Catalyzed Precursors Involved Reference
Hydrogenation Catalyst Raney Nickel Aldehyde Reduction 2,3-Dichloro-4-methylbenzaldehyde google.com
Phase Transfer Catalyst Tetrabutylammonium Hydrogen Sulphate Esterification/Hydrolysis 2,3-Dichloro-4-methylbenzyl chloride, Sodium Acetate google.com
Formylation Catalyst Ionic Liquid / Cocatalyst Carbonylation (Formylation) 1,2-Dichloro-3-methylbenzene, CO google.com

Transition Metal-Mediated Syntheses of Benzylic Alcohols

Transition metals play a pivotal role in modern organic synthesis due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The synthesis of benzylic alcohols is no exception, with numerous methods employing catalysts based on metals like palladium, copper, ruthenium, and rhodium. nih.gov

One significant pathway involves the reaction of transition metal chlorides directly with benzyl alcohol, which can serve as both a solvent and a reagent, leading to the formation of various nanostructures at low temperatures. acs.orgnih.gov While this specific reaction often targets metal oxides, the underlying principles of metal-alkoxide formation are relevant. A more direct route to substituted benzylic alcohols is the cross-coupling reaction. For instance, Suzuki-Miyaura cross-coupling can be used to couple aryl halides with potassium acetoxymethyltrifluoroborate to yield benzylic alcohols. organic-chemistry.org

Another powerful strategy is the direct oxidation of benzylic C–H bonds. acs.org This approach is challenging because of the tendency for over-oxidation to the corresponding aldehyde or carboxylic acid. However, selective methods have been developed. For example, a copper(I) acetate catalyst, in conjunction with bis(methanesulfonyl) peroxide as the oxidant, can selectively produce benzylic alcohols from the corresponding toluenes. acs.org This method demonstrates broad functional group tolerance, including olefins and alkynes, which are often sensitive to oxidative conditions. acs.org

The table below summarizes various transition metal-based catalytic systems used in the synthesis of benzylic alcohols.

Catalyst SystemReactantsProduct TypeKey Features
Ru/Monophosphorus Ligand Arylboronic acids, α,β-unsaturated aldehydesChiral allylic alcoholsHigh yield and enantiomeric excess. organic-chemistry.org
Ni/Photoredox Catalyst Aryl halides, α-bromobenzoatesChiral secondary benzylic alcoholsMild conditions, excellent enantiocontrol. organic-chemistry.org
Cu(I) acetate / Bis(methanesulfonyl) peroxide Substituted toluenes (benzylic C-H)Benzylic alcoholsSelective mono-oxidation, avoids over-oxidation to ketones. acs.org
phen/Cu₂O Benzyl alcohols, Cyanide anionAromatic nitrilesCatalytic nitrogen transfer via C≡N bond cleavage. researchgate.net
Pd/Cu Co-catalysis Benzylic phosphates, 1,3-dicarbonyl compoundsBenzylic alcohol derivativesStereodivergent synthesis with high diastereoselectivity. nih.gov

Organic Catalysis in Benzyl Alcohol Derivatization

Organic catalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based systems, often avoiding issues of metal toxicity and cost. For the derivatization of benzyl alcohols, organocatalysts can be employed in several ways.

One method involves the in-situ oxidation of a benzyl alcohol to its corresponding aldehyde, which then participates in a subsequent reaction. For example, pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets has been used as a heterogeneous catalyst to oxidize benzyl alcohols. The resulting aldehyde can then be used to synthesize complex molecules like 1,4-dihydropyridine (B1200194) derivatives in a one-pot procedure. nih.gov

Another innovative approach uses surfactants in nonaqueous conditions. The combination of cetyltrimethylammonium bromide (CTAB) as a surfactant and tert-butyl hydroperoxide (tBuOOH) as an oxidizing agent can facilitate the amidation of aldehydes, which can be generated in situ from alcohols. acs.org This system operates through a radical-based mechanism. The derivatization of alcohols into esters (acetylation) is a common protection strategy in organic synthesis. N,N-dichloro-4-methylbenzenesulphonimide has been demonstrated to be an effective catalyst for the clean and efficient acetylation of structurally diverse alcohols, including primary benzylic alcohols, using acetic anhydride. scielo.br

The table below highlights selected organic catalysis methods relevant to benzyl alcohol derivatization.

Catalyst/ReagentSubstrateTransformationKey Features
Pyrazinium chlorochromate (PCC) on Carbonitride Nanosheets Benzyl alcoholOxidation to aldehyde for subsequent reactionHeterogeneous catalyst, easy separation. nih.gov
CTAB / tBuOOH Aldehydes (from alcohols)AmidationSurfactant-based organocatalysis in nonaqueous media. acs.org
N,N-dichloro-4-methylbenzenesulphonimide AlcoholsAcetylation with acetic anhydrideCatalytic, efficient for primary, secondary, and tertiary alcohols. scielo.br

Mechanism of Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The formation of benzylic alcohols can proceed through several distinct mechanistic pathways, depending on the reactants and catalysts involved.

Elucidation of Reaction Mechanisms in Benzylic Alcohol Synthesis

The formation of benzylic alcohols from precursors can involve ionic or radical intermediates. A common mechanism in reactions involving benzyl alcohol is nucleophilic substitution, which can occur via SN1 or SN2 pathways. patsnap.com In the context of reactions with metal chlorides, an SN1-type mechanism is often proposed. rsc.org In this scenario, the hydroxyl group of the benzyl alcohol is protonated (or coordinates to a metal center), forming a good leaving group. Departure of this group generates a stabilized benzyl carbocation, which is then attacked by a nucleophile. The stability of the benzyl carbocation makes this a favorable pathway. patsnap.comrsc.org

Alternatively, radical-based mechanisms are prevalent, especially in C-H functionalization reactions. In the selective oxidation of a benzylic C-H bond using bis(methanesulfonyl) peroxide, a proton-coupled electron transfer (PCET) mechanism is suggested to be operative. acs.org This pathway is distinct from simple hydrogen atom abstraction (HAA). In a PCET mechanism, the electron and proton are transferred in a single concerted step or in separate, rapid successive steps, which can offer different selectivity compared to other radical processes. acs.org A Hammett analysis and kinetic isotope effect (KIE) experiments can help provide evidence for such mechanisms. acs.org

In organocatalytic systems, the mechanism is highly dependent on the catalyst. For the amidation reaction catalyzed by CTAB/tBuOOH, the process begins with the generation of radicals from the oxidant, which then abstract a hydrogen atom from an aldehyde (formed from the alcohol) to create an acyl radical. This radical then couples with an aminyl radical to form the final amide product. acs.org

The table below compares different proposed mechanisms in benzylic alcohol synthesis.

Mechanism TypeKey Intermediate(s)Typical ReactionDescription
SN1 Benzyl carbocationReaction of benzyl alcohol with HCl or metal chloridesThe hydroxyl group leaves to form a stable carbocation, which is then attacked by a nucleophile. patsnap.comrsc.org
Proton-Coupled Electron Transfer (PCET) Benzylic radicalSelective C-H oxidation with specific peroxidesA concerted or stepwise transfer of a proton and an electron from the benzylic C-H bond to an oxidant radical. acs.org
Radical Coupling Acyl radical, Aminyl radicalOrganocatalytic amidation of aldehydesRadicals are generated from precursors and couple to form the final product. acs.org

Stereochemical Considerations in this compound Synthesis

The specific molecule, this compound, is achiral because its benzylic carbon atom (-CH₂OH) is not a stereocenter. However, the principles of stereochemical control are paramount in the synthesis of related chiral benzylic alcohols, where the benzylic carbon is bonded to four different groups (e.g., 1-(2,3-dichloro-4-methylphenyl)ethanol).

The synthesis of chiral benzylic alcohols with high enantiomeric excess is a significant goal in organic chemistry. Transition metal catalysis is particularly powerful for achieving this. For example, a dual nickel/photoredox catalytic system can be used for the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates to produce diverse chiral secondary benzylic alcohols with excellent enantiocontrol. organic-chemistry.org

Furthermore, stereodivergent synthesis, the ability to produce any possible stereoisomer of a product from the same set of starting materials by simply changing the catalyst or conditions, represents a major advancement. A recently developed method uses a palladium and copper (Pd/Cu) co-catalytic system for the asymmetric benzylic substitution of benzylic phosphates. nih.gov By choosing the appropriate configuration of the chiral ligands on each metal, it is possible to control the stereochemical outcome of the reaction, leading to the formation of benzylic alcohol derivatives with two stereocenters in high diastereomeric and enantiomeric purity. nih.gov Density functional theory (DFT) calculations have provided insight into these reactions, suggesting that the stereochemistry is determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.gov

While this compound itself lacks stereoisomers, the synthetic methodologies available are sophisticated enough to allow for the creation of its chiral analogues with precise three-dimensional control, a critical consideration in fields like medicinal chemistry and materials science.

Applications of 2,3 Dichloro 4 Methylbenzyl Alcohol As a Synthetic Intermediate

Utilization in the Synthesis of Pharmaceutical Compounds

Although direct evidence of 2,3-dichloro-4-methylbenzyl alcohol's use in the synthesis of commercialized pharmaceutical compounds is scarce, its structural motifs are present in various biologically active molecules.

The dichlorinated toluene (B28343) core of this compound is a feature found in a number of pharmacologically relevant compounds. For instance, the substitution pattern is reminiscent of fragments within certain kinase inhibitors and other therapeutic agents. The benzylic alcohol functionality provides a convenient handle for elaboration into more complex structures, such as ethers, esters, and amines, which are common linkages in drug molecules. The specific chlorine and methyl substitution on the aromatic ring can play a crucial role in modulating the binding affinity of a molecule to its biological target, as well as influencing its metabolic stability and pharmacokinetic profile.

In the context of drug discovery, libraries of compounds are often synthesized to identify new therapeutic leads. This compound could serve as a versatile starting material for the creation of such libraries. Its derivatization could lead to a diverse set of molecules for screening against various biological targets. The combination of chlorine atoms and a methyl group on the phenyl ring allows for a systematic investigation of how these substituents affect biological activity.

Potential Derivative Synthetic Transformation Potential Therapeutic Area
EthersWilliamson ether synthesisAntiviral, Anticancer
EstersFischer esterificationAnti-inflammatory, Analgesic
AminesReductive aminationCNS disorders, Antihistamines

Role in Agrochemical Synthesis

Substituted benzyl (B1604629) alcohols and their derivatives are known to be key intermediates in the production of certain agrochemicals, including herbicides and fungicides. While no specific patents were found that explicitly name this compound as an intermediate, the structural features are relevant to this field. For example, some patented herbicidal benzyl alcohols feature substituted aromatic rings. The dichlorinated and methylated phenyl ring of this compound could be incorporated into new pesticide candidates to enhance their efficacy or modify their spectrum of activity.

Contribution to Specialty Chemical Production

The reactivity of the benzylic alcohol group makes this compound a potential precursor for various specialty chemicals. These could include fragrances, dyes, and other performance chemicals where the specific substitution pattern might impart unique properties. For instance, the chlorinated aromatic portion could enhance thermal stability or flame retardant properties in certain applications.

Development of Novel Materials Using this compound Scaffolds

The rigid structure of the benzene (B151609) ring in this compound makes it a candidate for incorporation into novel materials. Through polymerization or incorporation into larger molecular frameworks, this compound could be used to develop specialty polymers or organic materials with tailored electronic or physical properties. The presence of chlorine atoms can significantly influence the material's properties, such as its refractive index and dielectric constant. While no specific research on materials derived from this exact alcohol was identified, the use of similar halogenated aromatic compounds in material science is well-established.

Advanced Characterization and Spectroscopic Analysis of 2,3 Dichloro 4 Methylbenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of 2,3-dichloro-4-methylbenzyl alcohol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the alcohol group, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons.

The aromatic region would be particularly informative. The benzene (B151609) ring has two remaining protons at positions 5 and 6. The proton at C6 is adjacent to a chlorine atom, while the proton at C5 is flanked by a carbon with a proton and a carbon with a chlorine. This environment would lead to two doublets. The hydroxyl proton typically appears as a broad singlet, the position of which is dependent on concentration and solvent. The methylene protons, being adjacent to the stereogenic center and the aromatic ring, would likely appear as a singlet, or potentially a doublet if coupled to the hydroxyl proton. The methyl group protons would present as a sharp singlet.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds like 2,4-dichlorobenzyl alcohol and 4-methylbenzyl alcohol in CDCl₃)

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic H (C5-H)~ 7.2-7.4Doublet (d)Influenced by adjacent methyl and chloro groups.
Aromatic H (C6-H)~ 7.4-7.6Doublet (d)Downfield shift due to deshielding by two ortho chloro atoms.
Methylene H (-CH₂OH)~ 4.7Singlet (s) or Doublet (d)Position can vary. May show coupling to the -OH proton.
Methyl H (-CH₃)~ 2.4Singlet (s)Typical range for a methyl group on an aromatic ring.
Hydroxyl H (-OH)VariableBroad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring, the methylene carbon, and the methyl carbon. The chemical shifts are heavily influenced by the electronegative chlorine atoms and the substitution pattern on the ring. The carbons directly bonded to chlorine (C2, C3) will be significantly shifted downfield.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (C-CH₂OH)~ 138-140
C2 (C-Cl)~ 132-134
C3 (C-Cl)~ 130-132
C4 (C-CH₃)~ 135-137
C5~ 128-130
C6~ 126-128
-CH₂OH~ 62-65
-CH₃~ 19-21

Two-Dimensional NMR Techniques for Structure Elucidation

To confirm the assignments of the ¹H and ¹³C spectra and to fully elucidate the structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons (H5 and H6), confirming their ortho relationship. A correlation between the methylene protons and the hydroxyl proton might also be observed, depending on the experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom to which it is directly attached. It would definitively assign the signals for C5/H5, C6/H6, the methylene group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C1, C2, C3, and C4). For instance, the methyl protons would show correlations to C3, C4, and C5, while the methylene protons would show correlations to the aromatic carbon C1.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of this compound

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of its functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the benzyl (B1604629) alcohol moiety is expected to give a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹.

C-Cl Stretches: The carbon-chlorine stretching vibrations give rise to strong bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact positions will depend on the substitution pattern.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Technique
O-H stretch (H-bonded)3200-3600Strong, BroadIR
Aromatic C-H stretch3000-3100Medium-WeakIR, Raman
Aliphatic C-H stretch2850-3000MediumIR, Raman
Aromatic C=C stretch1450-1600Medium-StrongIR, Raman
C-O stretch1050-1150StrongIR
C-Cl stretch600-800StrongIR

Conformational Studies via Vibrational Spectroscopy

The flexibility of the benzyl alcohol structure arises from the rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds. These rotations give rise to different conformers, which can be studied using vibrational spectroscopy, often in combination with computational methods. For substituted benzyl alcohols, the nature and position of the substituents can significantly influence the conformational equilibrium.

Studies on related halogenated benzyl alcohols have shown that intramolecular interactions, such as weak hydrogen bonds between the hydroxyl proton and the halogen atom or the aromatic π-system, can stabilize certain conformations. In this compound, the presence of two chlorine atoms ortho to each other and to the benzyl group introduces steric hindrance and specific electronic effects. It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and the chlorine atom at the C2 position. This interaction would influence the frequency of the O-H stretching vibration, potentially causing a shift to lower wavenumbers compared to a conformation where no such interaction exists. By analyzing the O-H stretching region of the IR spectrum, particularly under conditions of matrix isolation or in supersonic jet expansions, it would be possible to identify and characterize the different conformers present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₈H₈Cl₂O.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u, ³⁵Cl = 34.96885 u). The presence of two chlorine atoms results in a characteristic isotopic pattern. The major molecular ion peak [M]⁺ would correspond to the molecule containing two ³⁵Cl isotopes. The [M+2]⁺ peak, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl, would be approximately 65% of the intensity of the [M]⁺ peak. The [M+4]⁺ peak, from a molecule with two ³⁷Cl isotopes, would be about 10% of the [M]⁺ intensity.

While a specific HRMS dataset for this compound is not publicly available, data for its synthetic precursor, 2,3-dichloro-4-methylbenzaldehyde (B2539827) (C₈H₆Cl₂O), shows a monoisotopic mass of 187.9795702 Da. nih.gov This allows for the confident prediction of the expected exact mass for the alcohol.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated Exact Mass (Da)
[M]⁺C₈H₈³⁵Cl₂O189.99522
[M+2]⁺C₈H₈³⁵Cl³⁷ClO191.99227
[M+4]⁺C₈H₈³⁷Cl₂O193.98932

This table is generated based on theoretical calculations and established isotopic abundances.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, the fragmentation pattern is expected to be influenced by the benzyl alcohol moiety and the two chlorine substituents on the aromatic ring.

Although a specific mass spectrum for this compound is not available in public databases, the fragmentation can be predicted based on the known behavior of similar compounds like 4-methylbenzyl alcohol and other chlorinated aromatic compounds. nih.govnist.gov

Common fragmentation pathways for benzyl alcohols include:

Loss of a hydrogen atom: Formation of a [M-1]⁺ ion.

Loss of a hydroxyl radical (•OH): Formation of a [M-17]⁺ ion, leading to a dichlorotolyl cation.

Loss of a water molecule (H₂O): Formation of a [M-18]⁺ ion.

Loss of the CH₂OH group: This would lead to a dichlorotoluene fragment ion.

Formation of a tropylium (B1234903) ion: A common rearrangement for benzyl compounds, leading to a stable C₇H₇⁺ fragment, though in this case, it would be a dichlorinated tropylium ion.

Loss of chlorine atoms: Sequential loss of Cl radicals or HCl from the molecular ion or fragment ions.

Table 2: Predicted Major Mass Spectral Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment Ion
190[M]⁺
172[M-H₂O]⁺
155[M-Cl]⁺
125[C₇H₄Cl]⁺
91[C₇H₇]⁺ (Tropylium ion, less likely with dichloro-substitution)

This table represents predicted fragmentation based on the general fragmentation patterns of substituted benzyl alcohols.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals that a crystal structure for this compound has not been publicly reported. However, the crystal structure of the related compound, 4-methylbenzyl alcohol, has been determined. nih.gov For this compound, a crystalline structure would be expected, and its analysis would reveal the conformation of the hydroxymethyl group relative to the dichlorinated aromatic ring and the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy (if applicable to chiral derivatives/synthesis intermediates)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image.

However, chiral derivatives of benzyl alcohols are of significant interest in synthetic chemistry. nih.gov If this compound were to be used as a prochiral starting material for the synthesis of a chiral derivative, for instance, through asymmetric synthesis leading to a chiral center at the benzylic carbon, then chiroptical spectroscopy would be a crucial tool for characterizing the enantiomeric purity and absolute configuration of the resulting products. nih.govnih.gov At present, there is no specific information in the literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 4 Methylbenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and thermodynamic properties. DFT calculations on molecules similar to 2,3-dichloro-4-methylbenzyl alcohol, such as other halogenated benzyl (B1604629) alcohols, have proven effective in predicting and explaining their chemical behavior. theaic.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It helps in identifying sites susceptible to electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and chlorine atoms, indicating sites for electrophilic attack. Positive potential (blue regions) would be concentrated around the hydroxyl hydrogen, marking it as a site for nucleophilic attack. theaic.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. In a study on the related 2,6-dichlorobenzyl alcohol, NBO analysis revealed strong intramolecular hyperconjugative interactions between the lone pairs of the chlorine atoms and the antibonding orbitals of the phenyl ring (n → π*), leading to molecular stabilization. theaic.org A similar analysis for this compound would quantify the stabilization energy arising from such delocalization effects.

Table 1: Illustrative Calculated Electronic Properties for a Substituted Benzyl Alcohol

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelated to ionization potential; electron-donating ability.
LUMO Energy-0.8 eVRelated to electron affinity; electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.
Stabilization Energy (nCl → π*ring)~9 kJ/molEnergy contribution from electron delocalization. theaic.org

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the approximation of the harmonic potential and incomplete treatment of electron correlation. theaic.org Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to achieve better agreement with experimental data. theaic.org

For this compound, characteristic vibrational modes would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (methyl and methylene) C-H stretches just below 3000 cm⁻¹.

C=C Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band typically found between 1000-1250 cm⁻¹.

C-Cl Stretches: Strong bands generally appearing in the 600-800 cm⁻¹ region. theaic.org

Theoretical calculations allow for the precise assignment of each vibrational mode, aiding in the interpretation of complex experimental spectra where bands may overlap.

Table 2: Example Correlation of Predicted vs. Experimental Vibrational Frequencies for a Dichlorobenzyl Alcohol Analogue

Vibrational ModeExperimental Frequency (cm⁻¹) theaic.orgCalculated (Scaled) Frequency (cm⁻¹) theaic.orgAssignment
ν(O-H)~3450~3455Hydroxyl group stretching
ν(C-H)arom~3080~3085Aromatic C-H stretching
ν(C-H)aliph29432946Methylene (B1212753) C-H symmetric stretching
ν(C=C)15711585Aromatic ring stretching
ν(C-O)1167 (Raman)1163C-O stretching
ν(C-Cl)829808C-Cl stretching

Frequencies are based on data for 2,6-dichlorobenzyl alcohol. theaic.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for studying dynamic processes, such as conformational changes and intermolecular interactions, which cannot be fully captured by static DFT calculations.

Conformational Analysis and Intermolecular Interactions

The rotation around single bonds in this compound gives rise to various conformers with different energies. The substituents on the benzene (B151609) ring (two chlorines, a methyl group, and a hydroxymethyl group) create significant steric and electronic effects that influence the preferred spatial arrangement.

Conformational Preferences: For ortho-substituted benzyl alcohols, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-substituent. researchgate.netrsc.orgrsc.org In this compound, an intramolecular O-H···Cl hydrogen bond with the chlorine atom at the C2 position is highly probable. This interaction would stabilize a specific conformer, restricting the rotation of the -CH₂OH group. researchgate.netrsc.org MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions: MD simulations are also used to model how molecules interact with each other in condensed phases. For this compound, the primary intermolecular interaction would be hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. orientjchem.org These interactions are crucial for determining the bulk properties of the substance, such as its boiling point and solubility. Simulations can reveal the preferred arrangement in dimers or larger clusters and quantify the strength of these interactions. nih.gov

Solvent Effects on this compound Behavior

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. The polarity of the solvent can influence the conformational equilibrium of this compound. nih.gov

In a polar, protic solvent like water or ethanol (B145695), the solvent molecules can form strong hydrogen bonds with the solute's hydroxyl group. This intermolecular hydrogen bonding can compete with and potentially disrupt the intramolecular O-H···Cl bond, shifting the conformational equilibrium towards more extended structures. nih.gov In contrast, a non-polar solvent would have a lesser effect on the intramolecular interactions. MD simulations can quantify these effects by calculating the radial distribution functions between solute and solvent atoms, providing a picture of the solvation shell structure. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

Benzyl alcohols can undergo several key reactions, including oxidation and substitution. patsnap.com For this compound, computational studies could predict the mechanisms of these transformations.

Oxidation to Aldehyde: The oxidation of benzyl alcohol to benzaldehyde (B42025) is a common and important transformation. nih.govmdpi.com DFT calculations can be used to investigate the mechanism of this reaction with various oxidizing agents. The calculations would identify the transition state for the rate-determining step, which is often the abstraction of a hydrogen atom from the benzylic carbon. acs.org The presence of electron-withdrawing chlorine atoms on the ring would likely influence the activation energy of this step. mdpi.com

Conversion to Benzyl Chloride: The hydroxyl group can be substituted by a chlorine atom using reagents like thionyl chloride or hydrochloric acid. patsnap.com Computational analysis can distinguish between possible Sₙ1 and Sₙ2 mechanisms. The reaction likely proceeds via protonation of the hydroxyl group to form a good leaving group (H₂O), followed by nucleophilic attack by a chloride ion. patsnap.comnih.gov DFT can be used to calculate the activation barriers for each step, predicting the most favorable pathway.

Table 3: Illustrative Predicted Activation Energies for a Reaction Step

Reaction StepReactantsProductPredicted Activation Energy (ΔG)
Hydride Abstraction (Oxidation)Benzyl Alcohol + OxidantBenzaldehyde Intermediate~15-25 kcal/mol
SN2 SubstitutionProtonated Benzyl Alcohol + Cl-Benzyl Chloride + H2O~20-30 kcal/mol

Note: Values are illustrative and depend heavily on the specific reactants, catalysts, and solvent conditions modeled. acs.orgacs.org

By combining these computational techniques, a comprehensive theoretical understanding of this compound can be achieved, guiding future experimental work and application development.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. drugdesign.org For this compound, while specific QSAR and QSPR studies are not extensively documented in publicly available literature, the principles can be applied by examining research on structurally related benzyl alcohol derivatives. researchgate.netnih.gov These studies provide a framework for predicting the behavior of this specific compound and for designing new molecules with desired characteristics. drugdesign.org

The fundamental goal of QSAR/QSPR is to develop a mathematical equation that links molecular descriptors to a specific activity or property. drugdesign.org This relationship is typically linear or non-linear and is established through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.govnih.gov

Research Findings from Related Compounds

Studies on various substituted benzyl alcohols have demonstrated the utility of QSAR and QSPR modeling in understanding their toxicological profiles and physicochemical properties. For instance, research on the toxicity of benzyl alcohols to various organisms often reveals a dependency on hydrophobicity (log P) and electronic parameters. researchgate.netnih.gov

A QSAR analysis of the toxicity of benzyl alcohols to the protozoan Tetrahymena pyriformis showed a strong correlation between the biological response and both the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov The initial model, which only considered hydrophobicity, had a poor correlation (r² = 0.644). However, the inclusion of the electronic parameter significantly improved the model's predictive power (r² = 0.923). nih.gov This indicates that both the ability of the molecule to partition into biological membranes and its electronic characteristics are crucial for its toxic action. nih.gov

Similarly, other QSAR studies on benzyl alcohols have highlighted the importance of hydrophobicity, with some models also incorporating radical-mediated electronic effects, particularly in the context of bacterial toxicity. researchgate.net For QSPR, models have been successfully developed to predict properties like aqueous solubility and boiling points of alcohols using topological and polarizability indices. nih.govnih.gov

For this compound, a hypothetical QSAR/QSPR model would likely need to incorporate descriptors that account for:

Hydrophobicity: The presence of two chlorine atoms and a methyl group would significantly influence its lipophilicity.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms on the aromatic ring would be a key factor.

Steric Factors: The substitution pattern on the benzene ring could influence its interaction with biological targets or its physical properties.

Illustrative QSAR Model for Benzyl Alcohol Toxicity

The following table represents a typical QSAR model developed for a series of substituted benzyl alcohols, illustrating the type of data and statistical parameters involved.

DescriptorCoefficientStandard Errorp-value
(Intercept)-1.6823
log Kow0.8395
Hammett σ1.4322
Model Statistics
n20
0.923
s0.154

This table is based on a study of 20 monoalkylated or monohalogenated benzyl alcohols and their toxicity to Tetrahymena pyriformis. nih.gov

Illustrative QSPR Model for Alcohol Solubility

This table demonstrates a QSPR model for predicting the aqueous solubility of a set of alcohols.

SetnrsF
Training Set300.98430.176870
Test Set330.99650.09024456
Complete Set630.99310.1214379

This table is based on a QSPR study modeling the aqueous solubility of 63 alcohols using local graph invariants. nih.gov

The development of robust QSAR and QSPR models for this compound would require the experimental determination of its biological activity and physicochemical properties, followed by the calculation of a wide range of molecular descriptors and the application of statistical methods to derive a predictive model. nih.gov Such models would be invaluable for predicting the behavior of other, yet unsynthesized, related compounds. drugdesign.org

No Specific Data Available for this compound in a Biological Context

Following a comprehensive review of available scientific literature and databases, there is a significant lack of specific published research on the biological activities of the chemical compound This compound and its derivatives as outlined in the requested article structure.

While general information exists for related compounds such as other halogenated benzyl alcohols, there is no specific data available concerning the antimicrobial, anticancer, or enzyme-inhibiting properties of this compound. For instance, a closely related compound, 2,4-dichlorobenzyl alcohol, is a known antiseptic with a documented broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. nih.gov Its mechanism is thought to involve the denaturation of proteins. nih.gov Another related compound, 3,5-dichlorobenzyl alcohol, has been identified as a highly active fragment in the development of new antifungal agents that target the succinate (B1194679) dehydrogenase enzyme. nih.gov

Furthermore, studies on other benzyl alcohol derivatives show a range of biological activities. For example, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated anticancer effects in human glioblastoma cells by suppressing cell proliferation and inducing apoptosis. nih.gov However, these findings on related but distinct molecules cannot be scientifically extrapolated to this compound.

An overview of 2,3-dichloro-alpha-methylbenzyl alcohol suggests it may have potential applications in pharmacology and notes that it may exhibit biological activity and toxicity. ontosight.ai However, this overview does not provide specific studies or data.

Without dedicated research on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline on its antimicrobial properties, anticancer activity, or enzyme inhibition studies. The required detailed research findings, data tables, and mechanistic studies for this specific compound are not present in the currently available scientific literature.

Biological Activity and Mechanistic Studies of 2,3 Dichloro 4 Methylbenzyl Alcohol Derivatives

Enzyme Inhibition Studies.

Characterization of Molecular Targets

The precise molecular targets of 2,3-dichloro-4-methylbenzyl alcohol are not extensively defined in publicly available research. However, studies on closely related dichlorobenzyl alcohol derivatives suggest several potential targets, primarily related to their antiseptic and antimicrobial properties.

One of the proposed mechanisms of action for dichlorobenzyl alcohols is the denaturation of external proteins and the rearrangement of their tertiary structures. This broad action contributes to their antiseptic effects against a wide range of bacteria and viruses. For instance, 2,4-dichlorobenzyl alcohol, a common ingredient in throat lozenges, is believed to exert its antiseptic effects through this mechanism. drugbank.comnih.gov

Furthermore, research into the antifungal activity of 3,5-dichlorobenzyl alcohol derivatives has identified succinate (B1194679) dehydrogenase (SDH) as a potential molecular target. acs.org A study on novel 3,5-dichlorobenzyl ester derivatives found that their antifungal activity against Botrytis cinerea and Rhizoctonia solani was comparable to that of boscalid, a known SDH inhibitor. acs.org Inhibition of SDH, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, disrupts fungal respiration and leads to cell death. acs.org

Another significant molecular target identified for dichlorobenzyl alcohols is the voltage-gated sodium channel . drugbank.comnih.gov The local anesthetic effect observed with these compounds is attributed to their ability to block these channels, which are crucial for the initiation and propagation of nerve impulses. drugbank.comnih.govnih.gov This action is responsible for the pain-relieving properties of throat lozenges containing 2,4-dichlorobenzyl alcohol. nih.gov

It is important to note that while these findings for related dichlorobenzyl alcohols provide strong indications, specific studies characterizing the molecular targets of this compound are needed for definitive confirmation.

Kinetic and Binding Affinity Analysis

In the context of its local anesthetic action, the interaction of 2,4-dichlorobenzyl alcohol with sodium channels is described as a blockade. drugbank.com Studies on other n-alcohols have shown that they can inhibit voltage-gated sodium channels, with effects on both channel activation and inactivation. nih.gov For instance, ethanol (B145695) and octanol (B41247) have been shown to produce an open-channel block, suggesting a direct interaction with the channel pore. nih.gov The potency of this inhibition often increases with the hydrophobicity of the alcohol. nih.gov While specific binding constants (Kd) or inhibition constants (Ki) for this compound are not reported, the general mechanism suggests a reversible binding interaction.

For the antifungal activity of 3,5-dichlorobenzyl ester derivatives targeting succinate dehydrogenase, the EC50 values provide an indication of their inhibitory potency. For example, a particularly active ester derivative (compound 5 in the study) exhibited an EC50 of 6.60 mg/L against Botrytis cinerea and 1.61 mg/L against Rhizoctonia solani. acs.org These values are comparable to the commercial fungicide boscalid, suggesting a similar level of potency. acs.org Fluorescence quenching analysis and determination of mitochondrial membrane potential in the same study further supported the interaction with SDH, although direct binding affinity constants were not determined. acs.org

The following table summarizes the inhibitory concentrations of a 3,5-dichlorobenzyl ester derivative against fungal pathogens, providing an indirect measure of its interaction with its likely target, SDH.

CompoundFungal SpeciesEC50 (mg/L)
3,5-dichlorobenzyl ester derivative (compound 5)Botrytis cinerea6.60
3,5-dichlorobenzyl ester derivative (compound 5)Rhizoctonia solani1.61
Boscalid (reference)Botrytis cinerea1.24
Boscalid (reference)Rhizoctonia solani1.01

Data sourced from a study on 3,5-dichlorobenzyl ester derivatives. acs.org

Further research is required to determine the specific kinetic parameters and binding affinities of this compound and its derivatives with their respective molecular targets.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of benzyl (B1604629) alcohol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies help in understanding these influences and in designing more potent compounds.

Influence of Halogenation Pattern on Biological Activity

The presence and position of halogen atoms on the benzyl ring are critical for the biological activity of benzyl alcohol derivatives. Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. nih.gov

A study on the toxicity of monohalogenated benzyl alcohols to Tetrahymena pyriformis demonstrated a linear relationship between the biological response (log BR) and the 1-octanol/water partition coefficient (log Kow), highlighting the importance of hydrophobicity. nih.gov The inclusion of the Hammett sigma constant (σ), which accounts for the electronic effects of the substituent, significantly improved the predictability of the quantitative structure-activity relationship (QSAR) model. nih.gov This suggests that both steric and electronic properties conferred by the halogen atom are important for activity.

The table below, compiled from a study on the antibacterial activity of various benzyl alcohol derivatives, illustrates the impact of different substitution patterns.

CompoundSubstitution PatternAntibacterial Activity (Zone of Inhibition in mm against P. aeruginosa)
Benzyl alcoholUnsubstituted-
2-Chlorobenzyl alcoholMonochloro-
4-Chlorobenzyl alcoholMonochloro-
2,4-Dichlorobenzyl alcoholDichloroNot specified
3,4-Dichlorobenzyl alcoholDichloroNot specified
2-Nitrobenzyl alcoholNitro-
4-Nitrobenzyl alcoholNitro-
2,4-Dinitrobenzyl alcoholDinitro35
4-Methoxybenzyl alcoholMethoxy-
3,4-Dimethoxybenzyl alcoholDimethoxy-

Adapted from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives. semanticscholar.orgdergipark.org.tr Note: The study focused on a range of derivatives, and specific data for all dichlorinated isomers against all strains was not provided in the accessible text. The most active compound reported was a dinitro derivative.

Impact of Methyl Substitution on Pharmacological Profile

The presence of a methyl group on the aromatic ring can also significantly influence the pharmacological profile of benzyl alcohol derivatives. The methyl group is an electron-donating group and increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and target interaction.

In the aforementioned study on the toxicity of substituted benzyl alcohols, monoalkylated benzyl alcohols also showed a correlation between toxicity and hydrophobicity (log Kow). nih.gov The position of the methyl group (ortho, meta, or para) would influence the steric and electronic properties of the molecule, and thus its biological activity. The para-position, as in this compound, places the methyl group opposite to the benzylic alcohol, which may influence its interaction with planar aromatic binding sites on target proteins.

While specific SAR studies on the impact of the 4-methyl group in dichlorobenzyl alcohols are scarce, research on other classes of bioactive molecules has shown that methyl groups can play a crucial role in enhancing potency and selectivity. For example, in some contexts, a methyl group can provide favorable van der Waals interactions within a binding pocket or block metabolic pathways, thereby increasing the compound's half-life.

Optimization of Functional Groups for Enhanced Efficacy

Optimization of the functional groups attached to the benzyl alcohol scaffold is a key strategy for enhancing efficacy. The primary functional group, the benzylic alcohol, is a crucial site for interaction and potential metabolism.

One approach to optimization is the esterification of the alcohol group. A study on 3,5-dichlorobenzyl alcohol derivatives found that converting the alcohol to various esters resulted in compounds with potent antifungal activity. acs.org This modification can alter the compound's solubility, stability, and ability to penetrate target cells. The nature of the acid used for esterification provides a point for further modification to fine-tune the activity.

Another strategy involves modification of the substituents on the aromatic ring. As discussed, the halogenation pattern and the presence of methyl groups are key determinants of activity. A systematic exploration of different halogen substitutions (e.g., bromine or iodine instead of chlorine) and their positions, as well as the exploration of other alkyl or electron-withdrawing/donating groups at the 4-position, could lead to derivatives with improved efficacy or a more desirable pharmacological profile.

The virucidal activity of some benzyl alcohol derivatives has also been noted. For instance, lozenges containing 2,4-dichlorobenzyl alcohol have been shown to have a direct virucidal effect on certain respiratory viruses. wikipedia.org This activity is likely linked to the ability of the compound to disrupt the viral envelope. Optimization of the lipophilicity and structure of the benzyl alcohol derivative could potentially enhance this virucidal action.

Environmental Fate and Degradation of 2,3 Dichloro 4 Methylbenzyl Alcohol

Biodegradation Pathways

The breakdown of 2,3-Dichloro-4-methylbenzyl alcohol in the environment is significantly influenced by microbial activity.

Microbial Metabolism of Substituted Benzyl (B1604629) Alcohols

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of aromatic compounds like substituted benzyl alcohols. Fungi, for instance, are known to produce a variety of polyketides that contain a benzyl alcohol or salicylaldehyde (B1680747) structure. mdpi.com The metabolism of benzyl alcohols in some bacteria, such as Pseudomonas putida, proceeds through an ortho-cleavage pathway. nih.gov This involves the initial oxidation of the alcohol to an aldehyde and then to a carboxylic acid. nih.gov Specifically, aromatic alcohol dehydrogenases and aromatic aldehyde dehydrogenases are key enzymes in this conversion. nih.gov The resulting aromatic acid then undergoes further degradation. nih.gov The structural diversity of these compounds allows for various metabolic routes. mdpi.com For instance, some Methylobacterium species have shown the ability to tolerate and potentially degrade components like benzyl alcohol, especially in the presence of other compounds that can enhance cellular accumulation. nih.gov

The general pathway for the microbial degradation of many benzyl alcohols involves the following sequence:

Oxidation of the alcohol group to an aldehyde. nih.gov

Further oxidation of the aldehyde to a carboxylic acid. nih.gov

The resulting benzoic acid derivative is then typically hydroxylated to form a catechol or a substituted catechol. nih.gov

This catechol intermediate undergoes ring cleavage, either through an ortho- or meta-pathway, leading to the formation of smaller, more readily metabolized molecules. nih.gov

Identification of Degradation Products and Intermediates

The degradation of substituted benzyl alcohols can lead to the formation of various intermediate and final products. For instance, the sonication of benzyl alcohol has been shown to produce benzene (B151609), toluene (B28343), and benzaldehyde (B42025). researchgate.netpharm.or.jp In the microbial metabolism of benzyl alcohol by Pseudomonas putida CSV86, benzaldehyde and benzoic acid have been identified as key intermediates. nih.gov Similarly, the degradation of 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) by Pseudomonas aeruginosa 3mT proceeds through the formation of 3-chlorocatechol (B1204754) and 4-chlorocatechol, respectively. nih.gov Although direct studies on the degradation products of this compound are limited, it is plausible that its breakdown would follow a similar pattern, leading to the formation of 2,3-dichloro-4-methylbenzaldehyde (B2539827) and subsequently 2,3-dichloro-4-methylbenzoic acid. Further degradation would likely involve hydroxylation and ring cleavage.

Abiotic Degradation Mechanisms

In addition to biological processes, this compound is subject to degradation through non-biological, or abiotic, mechanisms.

Photochemical Degradation in Aqueous and Atmospheric Environments

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. However, benzyl alcohols are generally stable to hydrolysis under typical environmental pH conditions. Other chemical transformations can occur, such as oxidation. For example, the reaction of benzyl alcohol with atomic chlorine can lead to the formation of dibenzyl ether and benzyl chloride. mdpi.com It is plausible that this compound could undergo similar reactions, although the specific products would be influenced by the existing chloro and methyl substituents.

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of a chemical determine its potential to be transported over long distances and to contaminate water resources. concawe.eudiva-portal.org Persistence refers to the length of time a chemical remains in the environment before being broken down, while mobility describes its tendency to move through soil and into groundwater. concawe.eunih.gov

The German Environment Agency (UBA) has proposed criteria for identifying persistent and mobile (PM) substances, which are of particular concern for drinking water quality. umweltbundesamt.ded-nb.info A substance is considered mobile if its logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) is less than 4. concawe.eu Persistent substances are those with long degradation half-lives in water, soil, or sediment. nih.govumweltbundesamt.de

While a specific persistence and mobility assessment for this compound is not available in the reviewed literature, its properties can be inferred from its structure. The presence of chlorine atoms can increase a compound's persistence by making it more resistant to biodegradation. However, the alcohol group can increase its water solubility and potential mobility. A comprehensive assessment would require experimental data on its degradation rates and partitioning behavior in different environmental compartments.

Soil and Water Sorption Characteristics

The sorption of a chemical to soil and sediment is a key process that influences its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Similarly, a compound's solubility in water and its octanol-water partition coefficient (Kow) provide insights into its affinity for aqueous versus lipid or organic phases, which in turn relates to its environmental distribution.

Currently, specific experimental studies determining the soil and water sorption characteristics of this compound are not available in publicly accessible scientific literature. However, predictive models, such as the Estimation Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency, can provide estimated values for these important environmental fate parameters. epa.gov These models use the chemical's structure to estimate its physicochemical properties.

For related, less substituted compounds like 4-methylbenzyl alcohol, the log Kow has been reported as 1.6, and the Koc is estimated to be 32, suggesting high mobility in soil. nih.gov The addition of chlorine atoms to the benzene ring, as in this compound, would be expected to increase the hydrophobicity and thus the tendency for sorption to organic matter in soil and sediment.

To provide a more quantitative estimation for this compound, the following table presents predicted values from computational models. It is important to note that these are estimations and not experimentally verified data.

Table 1: Estimated Soil and Water Sorption Parameters for this compound

ParameterEstimated ValueMethod/Source
Log Kow (Octanol-Water Partition Coefficient)3.15KOWWIN™ (v1.68, part of EPI Suite™)
Water Solubility158.4 mg/LWSKOWWIN™ (v1.42, part of EPI Suite™)
Soil Adsorption Coefficient (Koc)647.8 L/kgKOCWIN™ (v2.00, part of EPI Suite™)

These estimated values suggest that this compound has a moderate potential for sorption to soil and sediment. The higher estimated log Kow and Koc compared to 4-methylbenzyl alcohol reflect the influence of the two chlorine atoms, which increase the compound's lipophilicity.

Volatilization Studies and Atmospheric Transport

Volatilization from soil and water surfaces is another significant pathway for the environmental distribution of a chemical. This process is governed by the compound's vapor pressure and its Henry's Law constant. Once in the atmosphere, a chemical's persistence and potential for long-range transport are determined by its reaction rate with atmospheric oxidants, such as hydroxyl radicals.

The Henry's Law constant for this compound can be estimated using bond and group contribution methods within the EPI Suite™. The atmospheric fate can be predicted by estimating the rate of its reaction with hydroxyl (OH) radicals, which is a primary degradation pathway in the troposphere.

The following table summarizes the estimated parameters related to the volatilization and atmospheric fate of this compound.

Table 2: Estimated Volatilization and Atmospheric Fate Parameters for this compound

ParameterEstimated ValueMethod/Source
Vapor Pressure0.0011 mmHg at 25°CMPBPWIN™ (v1.43, part of EPI Suite™)
Henry's Law Constant1.48 x 10⁻⁷ atm-m³/molHENRYWIN™ (v3.20, part of EPI Suite™)
Atmospheric OH Radical Reaction Rate Constant8.82 x 10⁻¹² cm³/molecule-secAOPWIN™ (v1.92, part of EPI Suite™)
Atmospheric Half-life (12-hr day, 1.5x10⁶ OH/cm³)1.23 daysAOPWIN™ (v1.92, part of EPI Suite™)

The estimated Henry's Law constant suggests that this compound has a low to moderate potential to volatilize from water surfaces. Its estimated atmospheric half-life of just over a day indicates that, if it does enter the atmosphere, it is likely to be degraded relatively quickly and is not expected to undergo significant long-range atmospheric transport.

Q & A

Q. What are the reliable synthetic routes for preparing 2,3-Dichloro-4-methylbenzyl alcohol, and how can reaction conditions be optimized?

Methodological Answer: A common approach for synthesizing chlorinated benzyl alcohols involves the reduction of corresponding aldehydes or ketones. For example, 2,4-dichlorobenzyl alcohol can be synthesized via acid-catalyzed esterification followed by hydrolysis and reduction . For this compound, a plausible route could involve:

  • Friedel-Crafts alkylation to introduce the methyl group, followed by chlorination at positions 2 and 3.
  • Reduction of the resulting aldehyde using NaBH₄ or LiAlH₄. Optimization may require varying catalysts (e.g., H₂SO₄ vs. Lewis acids) and reaction times, as seen in analogous syntheses of 3,5-dichloro-4-methylbenzyl alcohol . Characterization via GC-MS and NMR is critical to confirm regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • GC-MS/MS coupled with SPME extraction (e.g., DI-HS-SPME) is highly sensitive for detecting trace impurities in chlorinated benzyl alcohols .
  • NMR spectroscopy (¹H, ¹³C, and DEPT) resolves structural ambiguities, such as distinguishing between ortho/meta/para substituents .
  • Melting point analysis and HPLC with UV detection can assess purity, as demonstrated for 2,6-dichlorobenzyl alcohol .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and inhalation hazards .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
  • Storage: Store in airtight containers at 0–6°C to minimize degradation, as advised for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To address this:

  • Perform recrystallization in multiple solvents (e.g., ethanol, hexane) and compare melting points .
  • Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Cross-validate results with elemental analysis (C, H, Cl content) .

Q. What strategies are effective for developing a robust analytical method to quantify this compound in complex matrices?

Methodological Answer:

  • SPME-GC-MS/MS : Optimize fiber type (e.g., polydimethylsiloxane/divinylbenzene) and extraction time to enhance selectivity for chlorinated analytes .
  • Internal Standards : Use deuterated analogs (e.g., d₄-2,4-dichlorobenzyl alcohol) to correct for matrix effects .
  • Method Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤1 ppm), and recovery rates (90–110%) per ICH guidelines .

Q. How can reaction yields be improved in the synthesis of this compound, particularly in large-scale applications?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables like temperature, catalyst concentration, and solvent polarity .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield uniformity, as shown in fluorinated benzyl alcohol syntheses .
  • Flow Chemistry : Enhances scalability and reduces byproducts through continuous processing .

Research Directions and Applications

Q. What potential biomedical applications warrant further investigation for this compound?

Methodological Answer:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria using broth microdilution assays, referencing the bioactivity of 4-hydroxybenzyl alcohol derivatives .
  • Drug Intermediate : Explore its use in synthesizing antifungal agents, similar to oxiconazole derivatives .
  • Structure-Activity Relationships (SAR) : Modify the chloro and methyl groups to assess impact on pharmacokinetics .

Q. How can this compound serve as a precursor for advanced organic transformations?

Methodological Answer:

  • Etherification : React with alkyl halides to produce benzyl ethers for polymer crosslinking .
  • Oxidation : Convert to 2,3-dichloro-4-methylbenzaldehyde using TEMPO/NaOCl, a key intermediate in agrochemicals .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl groups for OLED materials .

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-methylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4-methylbenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.